ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate: is a complex organic compound belonging to the benzofuran family Benzofurans are characterized by their fused benzene and furan rings, which confer unique chemical properties
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-bromobenzofuran-3-carboxylate as the core structure.
Functionalization: Cyanomethoxy group is introduced via nucleophilic substitution reactions.
Phenyl Group Addition: The phenyl group is added through electrophilic aromatic substitution.
Industrial Production Methods:
Batch Processing: Large-scale synthesis often employs batch reactors to control reaction conditions precisely.
Catalysts: Transition metal catalysts, such as palladium or nickel, are used to enhance reaction efficiency.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromo group to a more reactive species.
Reduction: Reduction reactions can be used to modify the cyanomethoxy group.
Substitution: Nucleophilic substitution reactions are common for introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Bromo derivatives can be converted to carboxylic acids or ketones.
Reduction Products: Cyanomethoxy group can be reduced to primary amines.
Substitution Products: Various substituted benzofurans can be synthesized.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The exact pathways depend on the biological context but can include signaling pathways or metabolic processes.
Comparison with Similar Compounds
Ethyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate
Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Ethyl 6-bromo-2-methyl-5-(propionyloxy)-1-benzofuran-3-carboxylate
This compound's versatility and unique properties make it a valuable asset in scientific research and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing our understanding and utilization of complex organic molecules.
Properties
IUPAC Name |
ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO4/c1-2-23-19(22)17-13-10-16(24-9-8-21)14(20)11-15(13)25-18(17)12-6-4-3-5-7-12/h3-7,10-11H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDBRVSCAVGIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC#N)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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